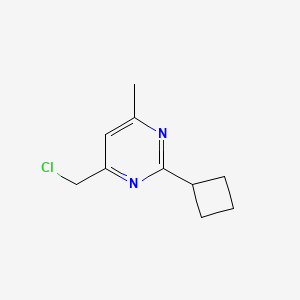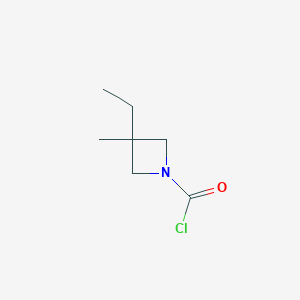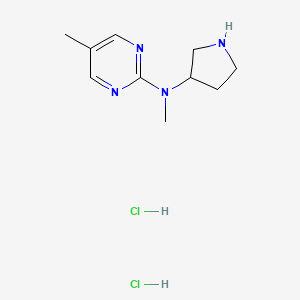![molecular formula C22H19ClN2O3S2 B2535038 (3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894675-45-7](/img/structure/B2535038.png)
(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S2 and its molecular weight is 458.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular, Electronic, and Spectroscopic Analysis
The study conducted by Beytur and Avinca (2021) focuses on the synthesis and analysis of heterocyclic compounds closely related to the chemical structure . Their research provides insight into the electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through experimental and theoretical methods. These compounds exhibit significant potential for applications in material science, particularly in the development of nonlinear optical materials due to their electronic properties and absorption spectra. The detailed analysis compares experimental and theoretical values, offering a foundation for further exploration in optical and electronic applications (Beytur & Avinca, 2021).
Apoptosis-Inducing Agents for Cancer Treatment
Gad et al. (2020) explored the synthesis of compounds with a structural similarity, focusing on their application as apoptosis-inducing agents in breast cancer treatment. The research highlights the synthesis process and the in vitro and in vivo activity evaluation against cancer cell lines. This study demonstrates the potential of such compounds in the development of new therapeutic agents for cancer treatment, with one of the synthesized compounds showing significant reduction in tumor mass and cell viability in breast cancer models (Gad et al., 2020).
Asymmetric Organocatalysis
Inokuma et al. (2011) developed hydrogen-bond (HB) donor catalysts that incorporate a structure related to the compound of interest, showcasing their effectiveness in asymmetric organocatalysis. These catalysts were employed in highly enantioselective reactions, including the hydrazination of 1,3-dicarbonyl compounds and the isomerization of alkynoates to allenoates with high enantioselectivity. The research underlines the utility of these catalysts in synthesizing chiral compounds, which are crucial in drug development and synthesis of biologically active molecules (Inokuma et al., 2011).
Synthesis of Novel Cyclic Sulfonamides
Greig, Tozer, and Wright (2001) reported on the synthesis of novel cyclic sulfonamides via the Diels-Alder reaction, utilizing derivatives that share functional similarities with the given compound. Their research contributes to the development of new histamine H3 receptor antagonists, showcasing the potential pharmaceutical applications of these compounds in the treatment of allergies, sleep disorders, and obesity (Greig, Tozer, & Wright, 2001).
Propriétés
IUPAC Name |
(3Z)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-15-6-8-16(9-7-15)14-25-19-10-11-29-22(19)21(26)20(30(25,27)28)13-24-12-17-4-2-3-5-18(17)23/h2-11,13,24H,12,14H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEOOFPSJRQCBZ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=CC=C4Cl)/S2(=O)=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)


![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)